molecular formula C25H23N3O5 B5058707 4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Cat. No. B5058707
M. Wt: 445.5 g/mol
InChI Key: DCHZRHWWQGRXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide, also known as EIB-041, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose metabolism.

Mechanism of Action

4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide selectively inhibits PTP1B, which is a negative regulator of insulin signaling. By blocking PTP1B activity, this compound enhances insulin signaling and promotes glucose uptake in skeletal muscle and adipose tissue. This leads to improved glucose metabolism and lower blood glucose levels, making it a potential therapeutic agent for the treatment of type 2 diabetes and related metabolic disorders.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, this compound has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of diabetes, which may contribute to its beneficial effects on glucose metabolism. This compound has also been shown to improve lipid metabolism and reduce body weight in obese animals, suggesting that it may have broader therapeutic applications beyond diabetes.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has several advantages for use in laboratory experiments. It is highly selective for PTP1B, which reduces the risk of off-target effects. It is also stable and easy to synthesize, making it readily available for use in experiments. However, there are also some limitations to its use. This compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings. It also has limited bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several potential future directions for research on 4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide. One area of focus is the development of more potent and selective PTP1B inhibitors, which may have improved efficacy and fewer side effects. Another area of research is the evaluation of this compound in combination with other drugs for the treatment of type 2 diabetes and related metabolic disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications beyond diabetes.

Synthesis Methods

The synthesis of 4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves several steps, including the coupling of 5-isopropyl-2-amino-1,3-benzoxazole with 3-nitrobenzoic acid, followed by the addition of ethyl 4-bromobutyrate and subsequent reduction of the nitro group to yield the final product. The synthesis of this compound has been optimized to ensure high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

4-ethoxy-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition has been shown to improve insulin sensitivity and glucose uptake, making it a promising target for drug development. This compound has been shown to effectively lower blood glucose levels in animal models of diabetes, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

properties

IUPAC Name

4-ethoxy-3-nitro-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-4-32-23-11-9-17(14-21(23)28(30)31)24(29)26-19-7-5-6-18(12-19)25-27-20-13-16(15(2)3)8-10-22(20)33-25/h5-15H,4H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHZRHWWQGRXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.